Heptyl ethylphosphonofluoridate

Description

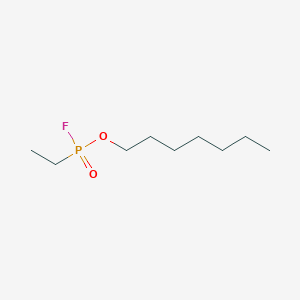

Structure

2D Structure

3D Structure

Properties

CAS No. |

162085-85-0 |

|---|---|

Molecular Formula |

C9H20FO2P |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-[ethyl(fluoro)phosphoryl]oxyheptane |

InChI |

InChI=1S/C9H20FO2P/c1-3-5-6-7-8-9-12-13(10,11)4-2/h3-9H2,1-2H3 |

InChI Key |

CQXIORRIIAXLOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOP(=O)(CC)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Heptyl Ethylphosphonofluoridate

Precursor Chemistry and Optimized Reaction Pathways for Phosphonofluoridate Formation

The formation of heptyl ethylphosphonofluoridate typically begins with readily available precursors, primarily ethylphosphonic dichloride (C₂H₅P(O)Cl₂). This precursor contains the essential ethyl-phosphorus bond and two reactive chlorine atoms that can be sequentially substituted.

A common synthetic route involves the reaction of ethylphosphonic dichloride with 1-heptanol. This alcoholysis reaction, often carried out in the presence of a base to scavenge the generated hydrogen chloride, results in the formation of heptyl ethylphosphonochloridate. The subsequent step is the fluorination of this intermediate. Various fluorinating agents can be employed, with reagents like sodium fluoride (B91410) being a common choice.

Alternatively, a more recent approach for the late-stage fluorination of alkyl phosphonates involves their activation with triflic anhydride (B1165640) and an N-heteroaromatic base, such as pyridine. d-nb.inforesearchgate.net This method allows for nucleophilic fluorination at room temperature, potentially offering a milder route to the final product. d-nb.inforesearchgate.net The proposed mechanism for this transformation involves the formation of a highly reactive phosphonium (B103445) intermediate. researchgate.net

A general representation of a two-step synthesis is as follows:

Esterification: C₂H₅P(O)Cl₂ + CH₃(CH₂)₆OH → C₂H₅P(O)(O(CH₂)₆CH₃)Cl + HCl

Fluorination: C₂H₅P(O)(O(CH₂)₆CH₃)Cl + NaF → C₂H₅P(O)(O(CH₂)₆CH₃)F + NaCl

Optimization of this pathway involves careful control of reaction temperature, solvent, and the stoichiometry of the reactants to maximize the yield of the desired phosphonofluoridate and minimize the formation of byproducts, such as the dialkylated phosphonate (B1237965).

For the synthesis of related O-alkyl methylphosphonylated compounds, a one-pot reaction starting from methylphosphonyl dichloride (CH₃POCl₂) has been described. nih.gov This approach utilizes a chiral ligand, L-proline methyl ester, to create diastereomeric intermediates that can be separated, offering a pathway to stereochemically pure products. nih.gov

Table 1: Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

| Ethylphosphonic dichloride | C₂H₅Cl₂OP | Source of the ethylphosphonyl group |

| 1-Heptanol | C₇H₁₆O | Provides the heptyl ester group |

| Sodium Fluoride | NaF | Fluorinating agent |

| Triflic Anhydride | C₂F₆O₅S₂ | Activating agent for late-stage fluorination d-nb.inforesearchgate.net |

| Pyridine | C₅H₅N | Base and catalyst in fluorination reactions d-nb.inforesearchgate.net |

Stereochemical Considerations in this compound Synthesis

This compound possesses a chiral phosphorus center, meaning it can exist as two enantiomers, (R)-heptyl ethylphosphonofluoridate and (S)-heptyl ethylphosphonofluoridate. The stereochemistry of the final product is a critical aspect, as different enantiomers can exhibit significantly different biological activities. For instance, in nerve agents, the Sₚ enantiomers are generally more potent inhibitors of acetylcholinesterase than their Rₚ counterparts. nih.gov

The synthesis of stereochemically pure phosphonofluoridates often requires the use of chiral auxiliaries or stereospecific reactions. One established method involves the use of a chiral amino acid, such as L-proline methyl ester, to react with a phosphonic dichloride precursor. nih.gov This reaction generates a pair of diastereomers that can be separated by techniques like fractional crystallization. nih.gov Each separated diastereomer can then be treated with the desired alcohol (in this case, 1-heptanol) under acidic conditions, which proceeds with a predictable stereochemical outcome, allowing for the isolation of a single enantiomer of the resulting phosphonate. nih.gov Subsequent fluorination would then yield the enantiomerically pure phosphonofluoridate.

The stereochemical course of nucleophilic substitution at the phosphorus center is crucial. These reactions can proceed with either retention or inversion of configuration, depending on the reaction mechanism and the nature of the reactants and leaving groups. For example, the reaction of chiral phosphonates with phosphorus pentasulfide to form phosphonothionates has been shown to proceed with predominant retention of configuration. rsc.org In contrast, nucleophilic substitution of the alkoxy group in H-phosphinates with organolithium or Grignard reagents occurs with inversion of configuration at the phosphorus atom. researchgate.net

Table 2: Stereoselective Synthesis Approaches for Chiral Phosphonates

| Method | Description | Key Features |

| Chiral Auxiliary | Use of a chiral molecule (e.g., (+)-ephedrine, L-proline methyl ester) to form separable diastereomeric intermediates. nih.govnih.gov | Allows for the isolation of stereochemically pure precursors. |

| Stereospecific Substitution | Reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. | Can proceed with either inversion or retention of configuration. rsc.orgresearchgate.net |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. nih.gov | Can provide high enantiomeric purity. |

Synthesis of this compound Analogues and Derivatives for Structure-Reactivity Studies

To investigate structure-activity relationships (SAR), analogues and derivatives of this compound are synthesized. These modifications can involve altering the length and branching of the alkyl chains, replacing the fluorine atom with other halogens or functional groups, or modifying the phosphonate backbone.

For example, a series of O-alkyl methylphosphonyl esters of 3-cyano-7-hydroxy-4-methylcoumarin (B1353687) have been synthesized to serve as fluorogenic surrogates for nerve agents. nih.gov These analogues, with varying O-alkyl groups (ethyl, n-propyl, i-propyl, cyclohexyl), were prepared stereospecifically to study their interaction with enzymes. nih.gov The synthesis followed the diastereomeric separation approach using L-proline methyl ester. nih.gov

Another class of derivatives includes phosphonothionates, where the phosphoryl oxygen is replaced by a sulfur atom. These can be synthesized from the corresponding phosphonates by reaction with a thionating agent like phosphorus pentasulfide. rsc.org Such modifications can significantly alter the electronic properties and reactivity of the phosphorus center.

The synthesis of phosphoramidate (B1195095) derivatives, where one of the ester groups is replaced by an amino group, has also been explored for other organophosphorus compounds. nsmsi.irnih.gov These are often prepared from phosphorochloridate intermediates. nih.gov

The following table presents examples of synthesized analogues and their respective yields or conversions, illustrating the scope of these synthetic methodologies.

Table 3: Examples of Synthesized this compound Analogues and Derivatives

| Analogue/Derivative | Synthetic Method | Yield/Conversion | Reference |

| O-Ethyl methylphosphonyl-3-cyano-7-hydroxy-4-methylcoumarin | Stereospecific alcoholysis of a separated diastereomer | Not specified | nih.gov |

| O-n-Propyl methylphosphonyl-3-cyano-7-hydroxy-4-methylcoumarin | Stereospecific alcoholysis of a separated diastereomer | Not specified | nih.gov |

| O-i-Propyl methylphosphonyl-3-cyano-7-hydroxy-4-methylcoumarin | Stereospecific alcoholysis of a separated diastereomer | Not specified | nih.gov |

| Diethyl fluorophosphonate | Late-stage fluorination with Tf₂O and pyridine | 76% | d-nb.inforesearchgate.net |

| Diethyl phosphonothionate | Reaction with P₄S₁₀ | Not specified | rsc.org |

Advanced Analytical Techniques for Characterization and Detection of Heptyl Ethylphosphonofluoridate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of Heptyl ethylphosphonofluoridate. These methods provide detailed information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. universalclass.com In the context of this compound, ¹H NMR would identify the different types of protons and their neighboring environments, while ¹³C NMR would provide information on the carbon skeleton. Furthermore, because this compound contains fluorine and phosphorus, ³¹P and ¹⁹F NMR spectroscopy would offer critical data regarding the environment of these specific nuclei, which is essential for confirming the compound's identity and structure. unl.edu

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wisc.edu For this compound, characteristic absorption bands would be expected for the P-O-C (alkyl) linkage, the P=O bond, and the P-F bond. The presence and specific frequencies of these bands can confirm the presence of these key functional groups within the molecule.

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. universalclass.com For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion, whose mass would confirm the molecular weight of the compound (210.23 g/mol ). nist.gov Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. wisc.edu

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Number and type of hydrogen atoms, neighboring environments. | Elucidates the structure of the heptyl and ethyl groups. |

| ¹³C NMR | Carbon skeleton of the molecule. | Confirms the arrangement of carbon atoms in the heptyl and ethyl chains. |

| ³¹P NMR | Chemical environment of the phosphorus atom. | Confirms the phosphonofluoridate core structure. |

| ¹⁹F NMR | Chemical environment of the fluorine atom. | Confirms the presence and bonding of the fluorine atom to phosphorus. |

| IR Spectroscopy | Presence of specific functional groups. | Identifies key bonds such as P=O, P-F, and P-O-C. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural clues. |

Chromatographic Separation Methods for Trace Detection and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its detection and quantification at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The use of large volume injection (LVI) techniques in GC-MS can significantly enhance sensitivity, allowing for the detection of trace amounts of the compound in environmental samples. rsc.orgresearchgate.net Tandem mass spectrometry (GC-MS/MS) further improves selectivity and reduces background interference, making it a highly reliable method for quantitative analysis. eurl-pesticides.eunih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile degradation products of this compound, LC-MS/MS is the preferred analytical method. eurl-pesticides.eu This technique separates compounds in the liquid phase before they are ionized and detected by tandem mass spectrometry. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for the trace detection and quantification of this compound and its metabolites in various matrices. researchgate.net

| Technique | Principle | Application for this compound |

| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection. researchgate.net | Ideal for the analysis of the parent compound in various samples. |

| GC-MS/MS | Enhances selectivity by using two stages of mass analysis, reducing matrix effects and improving detection limits. nih.gov | Provides highly reliable quantitative results for trace analysis. |

| LC-MS/MS | Separates compounds in a liquid mobile phase, suitable for a wider range of polarities and thermal stabilities, followed by tandem mass spectrometric detection. eurl-pesticides.eu | Used for the analysis of the parent compound and its potential degradation products, especially in complex environmental and biological samples. researchgate.net |

Development of Biosensor and Electrochemical Approaches for Environmental Monitoring

The need for rapid, on-site environmental monitoring has driven the development of biosensors and electrochemical methods for the detection of organophosphorus compounds like this compound.

Biosensors: These devices integrate a biological recognition element with a physicochemical transducer to detect specific substances. nih.gov For organophosphorus compounds, enzyme-based biosensors are commonly employed. benthamopen.com These often utilize the inhibition of enzymes like acetylcholinesterase by the target compound. The degree of enzyme inhibition can be correlated to the concentration of the analyte, providing a sensitive and selective detection method. benthamopen.com

Electrochemical Detection: Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization, making them suitable for field applications. mdpi.comeudl.eu These sensors measure changes in electrical properties (e.g., current, potential) that occur when the target analyte interacts with a modified electrode surface. Research in this area focuses on developing novel electrode materials and recognition layers to enhance the selectivity and sensitivity for specific organophosphorus compounds. researchgate.net

| Approach | Principle | Potential for this compound Detection |

| Enzyme-Based Biosensors | Measures the inhibition of a specific enzyme (e.g., acetylcholinesterase) by the analyte. benthamopen.com | Offers high sensitivity and selectivity for organophosphorus compounds. |

| Electrochemical Sensors | Detects changes in electrical signals resulting from the interaction of the analyte with a chemically modified electrode. eudl.eu | Enables rapid, portable, and on-site monitoring of environmental contamination. |

Advanced Sample Preparation Protocols for Complex Environmental Matrices

The accurate detection of this compound in complex environmental matrices such as soil, water, and air necessitates effective sample preparation to remove interfering substances. nih.gov

Advanced sample preparation techniques aim to extract and concentrate the analyte of interest while minimizing the co-extraction of matrix components that can interfere with subsequent analysis. Common methods include:

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, after which it can be eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analyte partitions into the coating and is then thermally desorbed into the analytical instrument.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent followed by a cleanup step using a combination of salts and sorbents to remove interferences.

The choice of sample preparation protocol depends on the specific matrix and the analytical technique to be used. For instance, a detection limit of 0.5 ng g⁻¹ was achieved for certain explosive compounds in spiked soil samples using a specific high-performance method, highlighting the importance of an optimized sample preparation and analytical workflow. rsc.orgresearchgate.net

| Technique | Description | Application |

| Solid-Phase Extraction (SPE) | A chromatographic technique used to extract and purify analytes from a solution by retaining them on a solid sorbent. | Widely used for cleaning up water and soil extracts before chromatographic analysis. |

| Solid-Phase Microextraction (SPME) | A solvent-less extraction method where a coated fiber is used to concentrate volatile and semi-volatile organic compounds from a sample. | Suitable for trace analysis in water and air samples. |

| QuEChERS | A streamlined method involving salting-out extraction and dispersive solid-phase extraction for cleanup. | Effective for multi-residue analysis in a variety of food and environmental matrices. |

Mechanistic Investigations of Biochemical Interactions of Heptyl Ethylphosphonofluoridate

Elucidation of Enzyme-Ligand Binding Mechanisms and Specificity

The interaction between organophosphorus compounds like heptyl ethylphosphonofluoridate and their primary enzyme target, acetylcholinesterase (AChE), is a complex process that goes beyond simple non-covalent binding. The hallmark of this interaction is the formation of a stable, covalent bond between the phosphorus atom of the inhibitor and the hydroxyl group of a specific serine residue within the active site of the enzyme. wikipedia.org This process effectively incapacitates the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine (B1216132).

The binding mechanism can be conceptualized as a multi-step process:

Nucleophilic Attack and Phosphorylation: The serine residue in the active site, acting as a potent nucleophile, attacks the electrophilic phosphorus center of the organophosphonofluoridate. This results in the displacement of the fluoride (B91410) leaving group and the formation of a covalent phosphonyl-enzyme conjugate. wikipedia.org The resulting phosphorylated enzyme is robust and biologically inactive. wikipedia.org

The specificity of this interaction is dictated by the chemical structure of the organophosphorus compound, including the nature of the alkyl groups and the leaving group. For instance, the replacement of key amino acid residues in the active site of human AChE has been shown to dramatically affect its reactivity with different organophosphates, underscoring the importance of precise structural complementarity between the enzyme and the inhibitor. nih.gov

Kinetics and Thermodynamics of Enzyme Adduct Formation and Dissociation

A critical aspect of the kinetics of AChE inhibition by many organophosphorus compounds is the phenomenon of "aging." This is a secondary chemical process that the initial phosphonyl-enzyme adduct can undergo, which further stabilizes the complex and renders it resistant to reactivation by standard antidotes like oximes. nih.gov The rate of aging varies significantly depending on the specific chemical structure of the inhibiting organophosphorus compound. nih.gov For example, AChE inhibited by the nerve agent soman (B1219632) undergoes rapid aging, while adducts formed with other compounds may age much more slowly. nih.gov

The table below presents representative kinetic data for the inhibition of acetylcholinesterase by several well-studied organophosphorus compounds, illustrating the range of inhibitory potencies.

| Organophosphorus Compound | Target Enzyme | Bimolecular Rate Constant (kᵢ) (M⁻¹min⁻¹) | Notes |

| Sarin (B92409) | Human AChE | 1.5 x 10⁸ | A potent nerve agent. |

| Soman | Human AChE | 2.9 x 10⁸ | Known for rapid aging of the enzyme adduct. |

| Paraoxon | Human AChE | 1.1 x 10⁷ | An active metabolite of the insecticide parathion (B1678463). |

| VX | Human AChE | 1.1 x 10⁹ | One of the most toxic nerve agents. |

This table presents representative data for well-characterized organophosphorus compounds to illustrate kinetic principles. Specific kinetic data for this compound is not available.

Structural Biology Approaches (X-ray Crystallography, Cryo-EM) for Active Site Characterization of Enzyme-Compound Complexes

Structural biology techniques, particularly X-ray crystallography, have been instrumental in providing a detailed, atomic-level understanding of how organophosphorus compounds interact with the active site of acetylcholinesterase. By crystallizing the enzyme in complex with various inhibitors, researchers have been able to visualize the covalent adducts and the precise conformational changes that occur within the enzyme's active site. dtic.mil

For example, studies with nerve agents like sarin and soman have shown that the final product is a methylphosphonylated AChE. dtic.mil The high-resolution crystal structures of these adducts have provided invaluable insights into the molecular basis of their toxicity and have guided the development of more effective reactivators. Furthermore, X-ray crystallography has been used to study the "aged" form of the inhibited enzyme, revealing the structural basis for its resistance to reactivation. pitt.edu

Comparative Analysis of this compound with Other Organophosphorus Compounds in Enzyme Interaction Studies

The inhibitory potency and specificity of organophosphorus compounds are profoundly influenced by their chemical structure. nih.gov A comparative analysis of this compound with other OPs highlights the key structural determinants of their biochemical interactions.

The Alkoxy/Alkyl Groups: The size and branching of the alkyl groups attached to the phosphorus atom significantly affect the compound's ability to fit within the enzyme's active site. The heptyl and ethyl groups of this compound will influence its steric and hydrophobic interactions within the active site gorge of AChE. Studies with various organophosphates have demonstrated that even minor changes in the alkyl substituents can lead to substantial differences in inhibitory potency. nih.gov

The Leaving Group: The nature of the leaving group is another critical factor. In the case of this compound, the leaving group is a fluoride ion. The P-F bond is readily cleaved upon nucleophilic attack by the active site serine. wikipedia.org Other organophosphorus compounds may have different leaving groups, such as p-nitrophenoxy (in paraoxon) or a thioalkyl group (in VX), which influence the rate of the phosphorylation reaction.

Stereochemistry: Many organophosphorus nerve agents are chiral at the phosphorus center, and their enantiomers often exhibit significant differences in their ability to inhibit AChE. acs.org The stereochemistry of the inhibitor can affect its binding affinity and the orientation within the active site, leading to stereospecific inhibition. It is plausible that this compound, if chiral, would also exhibit stereospecificity in its interaction with AChE.

In comparison to organophosphates, organophosphonates like this compound are often more potent inhibitors of AChE. nih.gov However, the specific interactions and kinetic parameters can vary widely. For instance, some organophosphorus pesticides have been shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase, another important cholinesterase enzyme. nih.gov

Environmental Fate and Chemical Transformation of Heptyl Ethylphosphonofluoridate

Hydrolytic Degradation Pathways and Kinetics under Varied Environmental Conditions

Hydrolysis is a primary degradation pathway for many organophosphorus compounds, including Heptyl ethylphosphonofluoridate. This process involves the cleavage of chemical bonds by the addition of water. The rate and products of hydrolysis are significantly influenced by environmental factors such as pH and temperature.

The hydrolysis of organophosphorus compounds can proceed through different mechanisms depending on the pH of the surrounding medium. osti.gov In acidic conditions (low pH), the reaction is generally slower. For instance, the hydrolysis half-life of the related organophosphorus compound VX is approximately 100 days at pH 5. osti.gov Conversely, under alkaline conditions (high pH), hydrolysis is markedly accelerated. researchgate.netnih.gov The half-life of VX decreases to about 9 days at pH 8. osti.gov This increased degradation rate in basic solutions is a common characteristic of polyphosphoesters. researchgate.net

The products of hydrolysis can also differ based on the pH. At a lower pH, the hydrolysis of VX primarily yields ethyl methylphosphonic acid (EMPA) and methylphosphonic acid (MPA), which are of low toxicity. osti.govnih.gov However, at a higher pH, the major degradation product is S-(2-diisopropylaminoethyl) methylphosphonic acid (EA2192), a compound with toxicity similar to the parent agent. osti.govnih.gov This highlights the critical role of environmental pH in determining not only the rate of degradation but also the nature and potential toxicity of the resulting products.

The structure of the organophosphorus compound itself also plays a role in its susceptibility to hydrolysis. The presence of a strong electron-withdrawing leaving group, common in many organophosphorus pesticides, can increase the potential for degradation. osti.gov

| pH | Half-life | Major Degradation Products | Toxicity of Products |

|---|---|---|---|

| 5 | ~100 days | Ethyl methylphosphonic acid (EMPA), Methylphosphonic acid (MPA) | Low |

| 8 | ~9 days | S-(2-diisopropylaminoethyl) methylphosphonic acid (EA2192) | Similar to parent compound |

Oxidative Degradation and Photolysis Processes

In addition to hydrolysis, organophosphorus compounds like this compound can be degraded through oxidative and photolytic processes. nih.govresearchgate.net These reactions involve the breakdown of the molecule through interaction with oxidizing agents or light energy.

Oxidative degradation chemically transforms hazardous compounds into less toxic or more stable substances through reduction/oxidation (redox) reactions. epa.gov Common oxidizing agents used in decontamination include hydrogen peroxide and bleach (hypochlorite solutions). google.comnih.gov However, the effectiveness of weak bleach solutions for timely neutralization of chemical contaminants is debated, and there are concerns about the potential toxicity of byproducts. nih.gov

Photolysis, or photodegradation, is the breakdown of chemical compounds by photons. researchgate.net This process can be a significant degradation pathway for organophosphorus compounds in surface waters exposed to sunlight. researchgate.net The rate of photolysis can be influenced by the presence of photosensitizers, such as riboflavin, although their effect may not always be significant. researchgate.net For some neonicotinoid insecticides, another class of pesticides, photolysis and hydrolysis are the primary degradation pathways in urban tidal streams. mdpi.com

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, can be effective in degrading resistant compounds. researchgate.net These processes, such as UV/H2O2 or UV/O3, are considered for the removal of substances that are highly resistant to conventional photolysis. researchgate.net

Biotransformation and Enzymatic Degradation in Environmental Systems

Microorganisms in soil and water play a crucial role in the breakdown of organophosphorus compounds. nih.govresearchgate.net This process, known as biotransformation or biodegradation, can lead to the complete mineralization of these compounds into harmless inorganic substances. nih.gov

A key enzyme involved in the biodegradation of many organophosphorus compounds is organophosphate hydrolase (OPH), also known as phosphotriesterase (PTE). nih.gov This enzyme, isolated from soil bacteria such as Pseudomonas diminuta and Flavobacterium sp., can hydrolyze a broad range of organophosphorus pesticides and nerve agents. nih.gov OPH catalyzes the initial step in the degradation pathway, often by cleaving the P-O, P-F, P-S, or P-CN bonds. mdpi.com

The effectiveness of enzymatic degradation can be remarkable. For instance, PTE has been shown to significantly enhance the rate of hydrolysis of organophosphates. The gene encoding OPH, the opd (organophosphate degrading) gene, has been isolated, sequenced, and even engineered to improve the enzyme's activity and stability. nih.gov

Besides OPH, other enzymes like prolidase have also been shown to degrade organophosphorus compounds by cleaving P-F and P-O bonds. researchgate.net The degradation of organophosphorus compounds by microorganisms can be influenced by various environmental factors, and the rate of biodegradation can differ among various water bodies due to different microbial communities and environmental conditions. mdpi.com

Identification and Characterization of Environmental Degradation Products

Identifying the degradation products of this compound is essential for a complete understanding of its environmental fate and potential long-term impacts. Various analytical techniques are employed to separate, identify, and quantify these transformation products in environmental samples.

Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are powerful tools for identifying degradation products. researchgate.netmdpi.com These methods allow for the separation of complex mixtures and provide detailed structural information for the identification of individual compounds. For example, GC-MS has been used to identify degradation products of organophosphorus pesticides in river water after derivatization. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of organophosphorus pesticides and their degradation products at trace levels in environmental air samples. epa.gov

The degradation of organophosphorus compounds can lead to a variety of products. For instance, the photolysis of malathion (B1675926) and parathion (B1678463) in river water has been shown to produce malaoxon, paraoxon, and 4-nitrophenol, among other compounds. researchgate.net The hydrolysis of the nerve agent VX can result in the formation of ethyl methylphosphonic acid (EMPA) and methylphosphonic acid (MPA). nih.gov The persistence of some of these degradation products, such as methylphosphonic acid, can be significant, lasting from weeks to years. nih.gov

| Parent Compound | Degradation Process | Identified Degradation Products |

|---|---|---|

| Malathion | Photolysis | Malaoxon, Paraoxon, 4-Nitrophenol, O,O-dimethylthiophosphoric acid, O,O-dimethyldithiophosphoric acid |

| Parathion | Photolysis | Paraoxon, 4-Nitrophenol, Aminoparathion |

| VX | Hydrolysis | Ethyl methylphosphonic acid (EMPA), Methylphosphonic acid (MPA), S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA 2192) |

| Sarin (B92409) (GB) | Hydrolysis | Isopropyl methylphosphonic acid, Methylphosphonic acid |

Principles of Chemical Remediation and Decontamination Methodologies for Organophosphorus Compounds

Given the toxicity of many organophosphorus compounds, effective remediation and decontamination methods are crucial. These methods aim to neutralize or remove the harmful substances from the environment.

Traditional decontamination methods often rely on harsh chemical treatments such as alkaline hydrolysis, bleach, or incineration. Alkaline hydrolysis is a common method for the destruction of chemical warfare agents like Sarin and VX. researchgate.net However, these methods can have environmental drawbacks and may produce toxic byproducts.

More recent and environmentally friendly approaches focus on bioremediation and enzymatic decontamination. nih.gov Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. nih.gov This can be a cost-effective and efficient method for cleaning up polluted ecosystems. nih.gov The use of enzymes, either in their free form or immobilized on a solid support, offers a targeted approach to detoxification. researchgate.net Immobilized enzymes, such as phosphotriesterase on a trityl agarose (B213101) matrix, have been shown to effectively hydrolyze and detoxify organophosphate pesticides. researchgate.net

Other innovative decontamination strategies are also being explored. These include the use of N-containing nucleophiles, such as aryl and heteroaryl carboxaldehyde hydrazones and hydrazides, to hydrolyze nerve agent simulants. acs.org In situ chemical oxidation and reduction are other remediation technologies that involve injecting chemical reagents into the contaminated area to degrade the pollutants. epa.gov

Theoretical and Computational Chemistry Approaches to Heptyl Ethylphosphonofluoridate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organophosphorus compounds. researchgate.netnih.gov For Heptyl ethylphosphonofluoridate, methods such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and compute a range of electronic properties. scielo.org.mxnih.gov High-accuracy composite methods like CBS-QB3 can further refine energetic calculations, providing reliable thermochemical data such as enthalpies of formation. nih.govresearchgate.net

The electronic properties of a molecule are key to understanding its stability and how it will interact with other chemical species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. scielo.org.mx A smaller gap suggests that the molecule is more likely to be reactive.

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. scielo.org.mx These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters help in predicting the sites of nucleophilic and electrophilic attack, which is crucial for understanding reaction mechanisms, such as hydrolysis. nih.govresearchgate.net For instance, the phosphorus atom in this compound is expected to be a primary electrophilic site, susceptible to attack by nucleophiles.

A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values for similar organophosphorus compounds.

Table 1: Calculated Electronic and Reactivity Descriptors for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron donating ability |

| LUMO Energy | -0.5 eV | Electron accepting ability |

| HOMO-LUMO Gap | 8.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Electronegativity (χ) | 4.5 eV | Ability to attract electrons |

| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.5 eV | Propensity to accept electrons |

Note: These values are illustrative and would require specific quantum chemical calculations for confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. njit.eduresearchgate.netnih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as water. njit.eduresearchgate.netnih.gov These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how this structure influences its properties and reactivity. The heptyl chain of this compound can adopt numerous conformations, and MD simulations can explore the potential energy surface to identify the most stable conformers. The relative populations of different conformers can be determined, providing a picture of the molecule's structural landscape. nrcresearchpress.com

Intermolecular interactions, particularly with water, are critical for understanding the environmental behavior of this compound. MD simulations can model the solvation of the molecule, revealing how water molecules arrange themselves around the polar and nonpolar regions of the compound. njit.eduresearchgate.netnih.gov Analysis of radial distribution functions (RDFs) from these simulations can quantify the strength and nature of these interactions, such as hydrogen bonding between the phosphoryl oxygen and water. osti.gov

Table 2: Torsional Angle Analysis of this compound Conformers

| Torsional Angle | Description | Predicted Stable Conformations (Energy) |

|---|---|---|

| O=P-O-C | Rotation around the P-O bond | gauche (~60°), trans (180°) |

| P-O-C-C | Rotation around the O-C bond of the ethyl group | anti (~180°) |

| C-C-C-C (Heptyl) | Rotations within the heptyl chain | Multiple gauche and anti conformations |

Note: The specific energy values would need to be determined from detailed conformational analysis studies.

Quantitative Structure-Reactivity/Binding Relationship (QSRR/QSBR) Modeling for Molecular Interactions

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Binding Relationship (QSBR) models are statistical tools used to predict the reactivity or binding affinity of a chemical based on its molecular structure. mdpi.comresearchgate.netnih.gov These models are particularly useful for screening large numbers of compounds and for predicting the properties of molecules for which experimental data is unavailable. researchgate.netresearchgate.net

For this compound, a QSRR model could be developed to predict its rate of hydrolysis, a key reaction for its degradation. researchgate.netresearchgate.net This would involve calculating a set of molecular descriptors for a series of related organophosphorus compounds with known hydrolysis rates. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. nih.govnih.govresearchgate.net Multiple linear regression or more advanced machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the observed reactivity. researchgate.netnih.gov

Similarly, a QSBR model could be developed to predict the binding affinity of this compound to biological targets, such as acetylcholinesterase. This would be crucial for understanding its mechanism of toxicity. The model would use descriptors that capture the structural features important for binding, such as molecular shape, electronic properties, and lipophilicity. mdpi.com

Table 3: Hypothetical QSRR Model for the Hydrolysis of Phosphonofluoridates

| Descriptor | Coefficient | Description |

|---|---|---|

| LUMO Energy | -0.85 | Lower LUMO energy facilitates nucleophilic attack. |

| LogP | 0.15 | Lipophilicity can influence access to the reaction site. |

| Molar Volume | -0.05 | Steric hindrance can slow the reaction. |

| Charge on P atom | 1.20 | A more positive charge on phosphorus enhances reactivity. |

Equation: log(k_hydrolysis) = c + (-0.85 * LUMO) + (0.15 * LogP) - (0.05 * Molar Volume) + (1.20 * Charge on P) Note: This is an illustrative model. The actual descriptors and coefficients would need to be determined from a rigorous QSRR study.

Predictive Modeling of Degradation Pathways and Environmental Persistence

Computational models are invaluable for predicting the environmental fate of chemicals like this compound. researchgate.net These models can simulate various degradation pathways, such as hydrolysis and biodegradation, and estimate the persistence of the compound and its transformation products in the environment. spectroscopyonline.comnih.gov

The primary abiotic degradation pathway for phosphonofluoridates like this compound is hydrolysis of the phosphorus-fluorine (P-F) bond. nih.govwikipedia.org This reaction is typically catalyzed by acid or base and leads to the formation of heptyl ethylphosphonic acid. nih.gov Subsequent hydrolysis of the P-O-ethyl bond can also occur, though generally at a slower rate, to produce heptylphosphonic acid. nih.gov Computational models can predict the half-life of these reactions under different environmental conditions (e.g., pH, temperature). nih.gov

Predictive models can also assess the potential for biodegradation. While the P-F bond is generally resistant to microbial degradation, the resulting phosphonic acids may be more susceptible. Software tools that utilize databases of known biodegradation pathways can be used to predict the likelihood and products of microbial metabolism. researchgate.net These predictions are crucial for assessing the long-term environmental impact of the compound.

Table 4: Predicted Degradation Products of this compound and their Environmental Significance

| Degradation Product | Formation Pathway | Predicted Environmental Fate |

|---|---|---|

| Heptyl ethylphosphonic acid | Hydrolysis of P-F bond | Likely to be more water-soluble and less volatile than the parent compound. May undergo further hydrolysis or biodegradation. |

| Heptylphosphonic acid | Hydrolysis of P-O-ethyl bond | A potential final degradation product. Expected to be persistent in the environment. |

| Fluoride (B91410) ion | Hydrolysis of P-F bond | Will enter the environmental fluoride pool. |

| Ethanol | Hydrolysis of P-O-ethyl bond | Readily biodegradable. |

Emerging Research Directions and Future Perspectives in Heptyl Ethylphosphonofluoridate Chemistry

Innovations in Targeted Synthesis and Stereoselective Pathways for Organophosphorus Compounds

The synthesis of organophosphorus compounds, particularly those with a chiral phosphorus center like heptyl ethylphosphonofluoridate, presents significant challenges. Recent research has focused on developing highly selective and efficient synthetic routes.

A major hurdle in synthesizing phosphonofluoridates is the formation of the P-F bond from more common and stable precursors like alkyl phosphonates. The phosphorus-oxygen double bond (P=O) in phosphonates is highly stable, making direct fluorination difficult. A recent innovative approach involves the electrophilic activation of alkyl phosphonates using triflic anhydride (B1165640) (Tf₂O) and N-heteroaromatic bases like pyridine. nih.gov This activation creates a highly reactive phosphonium (B103445) intermediate, which can then readily undergo nucleophilic fluorination at room temperature. nih.gov This method is significant as it allows for the late-stage introduction of fluorine, which is highly valuable for synthesizing complex molecules and for radiolabeling with fluorine-18 (B77423) for imaging applications. nih.gov

Stereoselectivity, or the control of the three-dimensional arrangement of atoms, is crucial as different stereoisomers of a chiral molecule can have vastly different biological activities. In organophosphorus chemistry, stereoselective synthesis often relies on the use of chiral auxiliaries—molecules that guide the reaction to favor one stereoisomer over another. For instance, chiral alcohols like menthol (B31143) have been used to create chiral H-phosphinate reagents. nih.gov These reagents can then react with various partners to produce structurally diverse and stereochemically defined organophosphorus compounds. nih.gov Another established method involves the reaction of chiral phosphonates with reagents like phosphorus pentasulfide (P₄S₁₀) to produce phosphonothionates with retention of the original stereochemistry. rsc.org While not directly a fluorination method, this demonstrates the principle of achieving high stereocontrol at the phosphorus center, a key consideration for the targeted synthesis of specific isomers of this compound.

Table 1: Key Strategies in Modern Organophosphorus Synthesis

| Synthetic Strategy | Description | Key Reagents/Conditions | Application |

| Late-Stage Fluorination | Electrophilic activation of stable P=O bond in alkyl phosphonates followed by nucleophilic fluorination. nih.gov | Triflic anhydride (Tf₂O), Pyridine, Et₃N·3HF | Synthesis of phosphonofluoridates from common precursors; 18F-radiolabeling. nih.gov |

| Chiral Auxiliaries | Use of chiral molecules (e.g., derived from menthol or BINOL) attached to the phosphorus reagent to direct stereoselective reactions. nih.govnih.gov | H-P reagents with chiral auxiliaries | Asymmetric synthesis to produce specific enantiomers of chiral organophosphorus compounds. nih.govnih.gov |

| Stereospecific Substitution | Reactions where the stereochemistry of the starting material dictates the stereochemistry of the product, such as thionation of phosphonates. rsc.org | Phosphorus pentasulfide (P₄S₁₀) | Conversion of one functional group to another while preserving the 3D structure at the phosphorus center. rsc.org |

Advancements in Ultra-Trace Detection and In Situ Monitoring Technologies for Phosphonofluoridates

The high reactivity and potential toxicity of phosphonofluoridates necessitate the development of highly sensitive and reliable detection methods for environmental and safety monitoring. Current advancements are moving towards both laboratory-based ultra-trace analysis and field-deployable in situ monitoring systems.

For definitive identification and quantification in the laboratory, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique. nih.goveuropa.eu In this method, a sample is first passed through a liquid chromatograph, which separates the different compounds in the mixture. The separated compounds then enter a mass spectrometer, which ionizes them and breaks them into characteristic fragments. The tandem mass spectrometer (MS/MS) allows for highly specific detection by selecting a particular parent ion and then analyzing its unique fragmentation pattern, providing a high degree of confidence in the identification and quantification of the target analyte, even at very low concentrations. nih.gov

For real-time, on-site analysis, in situ monitoring technologies are being developed. One promising approach is the use of Diffusive Gradients in Thin-films (DGT). nih.gov This passive sampling technique uses a binding gel separated from the environment by a diffusive gel of a known thickness. The analyte diffuses through the gel at a controlled rate and accumulates in the binding layer. After a set deployment time, the device is retrieved, and the mass of the analyte in the binding gel is measured, allowing for the calculation of a time-weighted average concentration in the environment. nih.gov DGT has been successfully developed for monitoring organophosphorus flame retardants in water and has been shown to be reliable across various pH and ionic strength conditions. nih.gov Another advanced technique with potential for in situ monitoring is Surface-Enhanced Raman Spectroscopy (SERS). SERS uses metallic nanostructures to dramatically amplify the Raman scattering signal of molecules adsorbed on their surface, enabling detection of very small quantities. acs.org This technique has been used within microfluidic devices to monitor the enzymatic breakdown of organophosphate simulants, demonstrating its potential for miniaturized, real-time analytical protocols. acs.org

Deeper Elucidation of Complex Molecular Interaction Mechanisms with Biological Macromolecules

The biological effects of phosphonofluoridates stem from their interaction with essential enzymes. The primary target for many toxic organophosphorus compounds is acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. nih.gov

The mechanism of inhibition involves the organophosphate acting as a mimic of the natural substrate, acetylcholine (B1216132). youtube.com The compound fits into the active site of AChE, which contains a critical serine residue. nih.govyoutube.com The highly reactive phosphorus atom of the phosphonofluoridate is attacked by the hydroxyl group of this serine, forming a stable, covalent phosphoryl-serine bond. youtube.comyoutube.com The fluorine atom acts as a good leaving group, facilitating this reaction. This phosphorylation of the active site renders the enzyme non-functional, as it can no longer break down acetylcholine. youtube.comyoutube.com The accumulation of excess acetylcholine in neuronal synapses leads to a cholinergic crisis, which underlies the acute toxicity of these compounds. nih.gov

Computational studies using quantum chemical models and molecular dynamics (MD) simulations have provided a much deeper, atomic-level understanding of these interactions. cofc.edumdpi.comyoutube.com MD simulations can model the dynamic process of the inhibitor entering the enzyme's active site, the conformational changes that occur in both the enzyme and the inhibitor, and the energetics of the binding process. cofc.edunih.gov For example, simulations of the interaction between organophosphorus pesticides and AChE have revealed the importance of specific amino acid residues, such as tryptophan and tyrosine, which form π-alkyl and π-π stacking interactions with the inhibitor, helping to position it correctly for the reaction with the active site serine. mdpi.com

Furthermore, detailed QM/MM (Quantum Mechanics/Molecular Mechanics) simulations on the degradation of the nerve agent sarin (B92409) (a phosphonofluoridate) by the enzyme phosphotriesterase (PTE) have mapped the entire catalytic cycle. cofc.edu These studies show that the initial cleavage of the P-F bond is a rapid, exothermic process. However, the subsequent release of the degraded product from the enzyme's active site is the rate-limiting step, involving high energy barriers. cofc.edu Such detailed mechanistic insights are invaluable for understanding not only the toxicity of these compounds but also for designing better enzymes for their degradation.

Development of Green Chemistry Approaches for Sustainable Degradation and Environmental Management

Given the environmental persistence and toxicity of some organophosphorus compounds, developing safe and sustainable methods for their degradation is a critical area of research. Green chemistry focuses on using processes that are environmentally benign, and in this context, enzymatic and microbial degradation are leading strategies. nih.govmdpi.com

Bioremediation leverages the ability of microorganisms and their enzymes to break down hazardous substances into non-toxic products. nih.gov Several types of enzymes, known as organophosphorus hydrolases (OPH), have been identified that can effectively catalyze the hydrolysis of the P-F or other ester bonds in these compounds. nih.govmdpi.com This enzymatic hydrolysis is significantly faster and more efficient than simple chemical hydrolysis. mdpi.com

Key enzymes in this field include:

Phosphotriesterases (PTEs): These enzymes, often found in bacteria, contain a binuclear metal center (typically zinc) and are capable of hydrolyzing a broad range of organophosphorus compounds, including nerve agents like sarin and soman (B1219632). nih.govcofc.edumdpi.com

Diisopropyl Fluorophosphatase (DFPase): Originally discovered in squid, this enzyme is highly effective at cleaving the P-F bond in compounds like diisopropyl fluorophosphate (B79755) and is a promising candidate for decontamination applications. mdpi.com

Paraoxonase 1 (PON1): This is a mammalian enzyme found in the liver and bloodstream that can hydrolyze certain organophosphates. Research has focused on engineering PON1 to improve its catalytic efficiency and broaden its substrate range to include more potent nerve agents. nih.govmdpi.com

These enzymes offer a green alternative to traditional decontamination methods, which often use harsh chemicals. Enzyme-based solutions are biodegradable, non-corrosive, and can operate under mild conditions. nih.govnih.gov Research is focused on improving the stability and efficiency of these enzymes through protein engineering and by immobilizing them on surfaces or encapsulating them in nanoparticles to create reusable and robust decontamination systems. nih.gov For instance, enzyme-based formulations have been shown to effectively decontaminate surfaces contaminated with high concentrations of agents like VX and soman. nih.gov

Table 2: Key Enzymes for Organophosphorus Compound Degradation

| Enzyme | Source | Catalytic Action | Target Compounds |

| Phosphotriesterase (PTE) | Bacteria (e.g., Brevundimonas diminuta) | Hydrolysis of P-O, P-F, and P-S bonds. nih.govcofc.edu | Wide range of pesticides and G-type nerve agents. nih.govmdpi.com |

| Diisopropyl Fluorophosphatase (DFPase) | Squid, Bacteria | Hydrolysis of the P-F bond. mdpi.com | Diisopropyl fluorophosphate (DFP), Soman, Sarin. mdpi.com |

| Paraoxonase 1 (PON1) | Mammals (Human) | Hydrolysis of organophosphate esters. nih.gov | Paraoxon, and with lower efficiency, some nerve agents. nih.govmdpi.com |

| Organophosphate Hydrolase (OpdA) | Bacteria (Agrobacterium radiobacter) | Hydrolysis of a broad spectrum of organophosphates. nih.gov | Pesticides and G-type nerve agents. nih.gov |

Exploration of this compound as a Chemical Probe in Enzyme Mechanism Research

While no studies have explicitly documented the use of this compound as a chemical probe, its molecular structure and high reactivity make it an excellent candidate for such applications, particularly in the study of serine hydrolases.

A chemical probe is a small molecule used to study and manipulate the function of a specific protein target, often an enzyme, in a complex biological system. chemrxiv.org Organophosphorus compounds with a reactive group, like the phosphonofluoridate moiety, are frequently used as activity-based probes (ABPs). otago.ac.nzanaspec.com These probes work by forming a stable, covalent bond with a reactive amino acid residue—typically the catalytic serine—in the active site of an enzyme. nih.govnih.gov

The process, known as activity-based protein profiling (ABPP), allows researchers to:

Identify active enzymes: Because the probe only binds to enzymes that are in a catalytically active state, it can be used to survey the functional state of entire enzyme families in a cell or tissue sample.

Determine inhibitor targets: ABPP can be used in a competitive format to identify the specific targets of a new drug or inhibitor. ox.ac.uk

Discover new enzyme functions: By identifying which enzymes are active under different physiological or disease conditions, researchers can gain insights into their biological roles.

The phosphonofluoridate group in a molecule like this compound is an ideal "warhead" for an activity-based probe targeting serine hydrolases. Its high electrophilicity at the phosphorus atom and the excellent leaving group ability of the fluoride (B91410) ion ensure a rapid and irreversible reaction with the active site serine. nih.gov The ethyl and heptyl chains would influence the probe's selectivity, determining which specific serine hydrolases it can access and bind to based on the size and hydrophobicity of their active sites. otago.ac.nz By attaching a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule for purification) to the heptyl or ethyl chain, this compound could be converted into a powerful tool for visualizing active serine hydrolases and exploring their role in cellular processes. anaspec.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing high-purity Heptyl ethylphosphonofluoridate, and how is purity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between ethylphosphonofluoridic acid and heptanol under controlled anhydrous conditions. Key steps include stoichiometric optimization (molar ratios 1:1.1 acid:alcohol) and inert atmosphere (N₂/Ar) to prevent hydrolysis . Purity validation requires tandem techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight (210.23 g/mol) and detect volatile impurities .

- ¹H/³¹P NMR : To verify esterification (δP ~ +35 ppm for P=O) and absence of residual alcohol .

Q. What analytical methods are most effective for quantifying this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phase (acetonitrile:0.1% formic acid) and MRM transitions for m/z 211 → 109 (characteristic PO₃F⁻ fragment) .

- Solid-Phase Microextraction (SPME) : Pre-concentration from aqueous matrices improves detection limits (LOD < 0.1 ppb) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) in phosphonofluoridate esters influence hydrolysis kinetics?

- Methodological Answer :

- Comparative Kinetics : Compare hydrolysis rates of this compound (C9) with analogs (e.g., Hexyl: C8, Pentyl: C7) under varying pH (4–10) and temperatures (25–60°C). Use UV-Vis or ³¹P NMR to track degradation .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to assess steric effects of alkyl chains on transition-state energy barriers .

- Key Finding : Longer alkyl chains (e.g., C9 vs. C7) reduce hydrolysis rates by ~30% due to increased hydrophobicity .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Source Analysis : Audit purity data from conflicting studies; impurities like residual HF or unreacted alcohol may skew toxicity assays .

- Standardized Assays : Re-evaluate LD₅₀ in in vivo models (e.g., rat oral exposure) using OECD Guideline 423, with rigorous solvent controls (e.g., DMSO vs. saline) .

- Data Reconciliation : Discrepancies in LC₅₀ values (>2 mg/L vs. <0.5 mg/L in aquatic models) often stem from matrix effects (e.g., organic carbon content) .

Q. How can researchers design degradation studies to identify stable intermediates of this compound under environmental conditions?

- Methodological Answer :

- Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H₂O₂ or Fenton’s reagent, then use high-resolution MS (Q-TOF) to identify intermediates (e.g., ethylphosphonofluoridic acid, m/z 127.98) .

- Isotope Labeling : Synthesize ¹⁸O-labeled this compound to trace oxygen incorporation during hydrolysis .

- Stability Note : The compound exhibits half-life >14 days in neutral aqueous solutions but <24 hours at pH >10 .

Tables for Key Comparative Data

| Property | This compound | Hexyl Analog | Pentyl Analog |

|---|---|---|---|

| Molecular Formula | C₉H₂₀FO₂P | C₈H₁₈FO₂P | C₇H₁₆FO₂P |

| Hydrolysis Half-life (pH 7) | 14 days | 10 days | 7 days |

| GC-MS Retention Time (min) | 8.2 | 7.6 | 6.9 |

| LD₅₀ (Rat, oral) | 12 mg/kg | 9 mg/kg | 6 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.